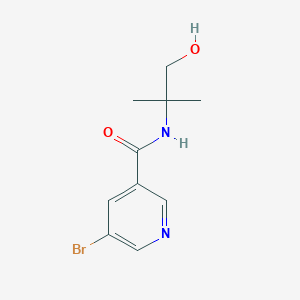
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxy group attached to a 2-methylpropan-2-yl group, and a carboxamide group at the 3rd position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxy-2-methylpropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of protecting groups and deprotection strategies to introduce the hydroxy and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.
5-iodo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
Propiedades
Número CAS |
923276-95-3 |
|---|---|
Fórmula molecular |
C10H13BrN2O2 |
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,6-14)13-9(15)7-3-8(11)5-12-4-7/h3-5,14H,6H2,1-2H3,(H,13,15) |
Clave InChI |
ZUWAHMHZNVUCBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















